

Toxicological Profile of Diclomezine in Non-Target Organisms: An In-depth Technical Guide

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Introduction

Diclomezine is a pyridazinone fungicide used to control a range of fungal diseases in crops. While effective against target pathogens, it is crucial to understand its potential impact on non-target organisms to assess its overall environmental risk. This technical guide provides a comprehensive overview of the toxicological profile of **Diclomezine** in various non-target species, including aquatic and terrestrial organisms. The information is compiled from publicly available data and is intended for researchers, scientists, and drug development professionals.

Ecotoxicological Data

The following tables summarize the available quantitative data on the acute and chronic toxicity of **Diclomezine** to a range of non-target organisms.

Aquatic Organisms

Diclomezine is generally considered to have low toxicity to aquatic organisms[1].

Table 1: Acute and Chronic Toxicity of **Diclomezine** to Aquatic Organisms



Species	Test Type	Endpoint	Value (mg/L)	Reference
Fish				
Oncorhynchus mykiss (Rainbow Trout)	96-hour Acute	LC50	> 10	AERU
Lepomis macrochirus (Bluegill Sunfish)	96-hour Acute	LC50	> 10	AERU
Cyprinus carpio (Carp)	96-hour Acute	LC50	> 10	AERU
Aquatic Invertebrates				
Daphnia magna (Water Flea)	48-hour Acute	EC50	> 10	AERU
Daphnia magna (Water Flea)	21-day Chronic	NOEC	No data available	AERU
Algae				
Pseudokirchnerie lla subcapitata	72-hour	EbC50	> 1.0	AERU
Pseudokirchnerie lla subcapitata	72-hour	ErC50	> 1.0	AERU

Terrestrial Organisms

Diclomezine exhibits varying levels of toxicity to terrestrial non-target organisms. It is considered to have low toxicity to birds but is moderately toxic to honeybees[1].

Table 2: Acute and Chronic Toxicity of **Diclomezine** to Terrestrial Organisms



Species	Test Type	Endpoint	Value	Reference
Birds				
Colinus virginianus (Bobwhite Quail)	Acute Oral	LD50	> 2000 mg/kg bw	AERU
Anas platyrhynchos (Mallard Duck)	5-day Dietary	LC50	> 5000 mg/kg diet	AERU
Colinus virginianus (Bobwhite Quail)	Chronic (reproduction)	NOEC	1000 mg/kg diet	AERU
Honeybees				
Apis mellifera	Acute Contact (48-hour)	LD50	> 100 μ g/bee	AERU
Apis mellifera	Acute Oral (48- hour)	LD50	48.2 μ g/bee	AERU
Earthworms				
Eisenia fetida	14-day Acute	LC50	> 1000 mg/kg soil	AERU
Eisenia fetida	56-day Chronic (reproduction)	NOEC	No data available	
Soil Microorganisms			_	_
Nitrogen Transformation	28-day	% effect	< 25% at max. application rate	AERU
Carbon Transformation (Respiration)	28-day	% effect	< 25% at max. application rate	AERU



Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the methodologies for key experiments.

Aquatic Toxicity Testing

- Fish Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period. Fish are exposed to various concentrations of the test substance in a static, semi-static, or flow-through system. Mortality is recorded at 24, 48, 72, and 96 hours.
- Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) after a 48-hour exposure.
- Alga Growth Inhibition Test (OECD 201): This test evaluates the effects of a substance on the growth of a freshwater green alga, such as Pseudokirchneriella subcapitata. The endpoint is the inhibition of growth, expressed as the concentration that causes a 50% reduction in growth rate (ErC50) or biomass (EbC50) over a 72-hour period.
- Daphnia magna Reproduction Test (OECD 211): This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period. The No Observed Effect Concentration (NOEC) for reproduction is determined.

Terrestrial Toxicity Testing

- Avian Acute Oral Toxicity Test (OECD 223): This test determines the acute oral toxicity (LD50) of a substance to birds, typically the Bobwhite Quail. A single oral dose is administered, and birds are observed for 14 days for mortality and signs of toxicity.
- Avian Dietary Toxicity Test (OECD 205): This test determines the sub-acute dietary toxicity (LC50) in young birds, such as the Mallard Duck or Bobwhite Quail. Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a clean diet.

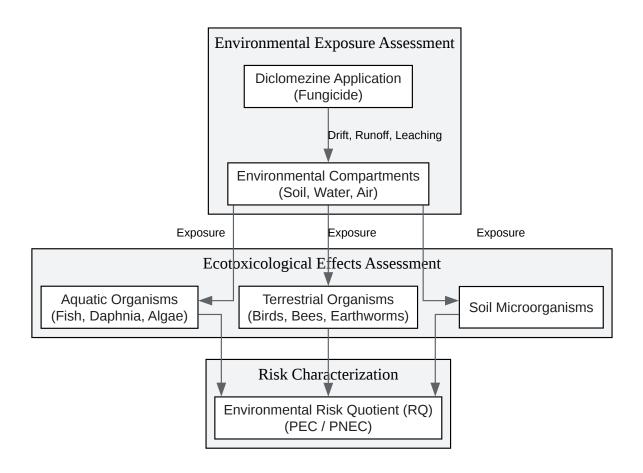


- Honeybee Acute Contact and Oral Toxicity Tests (OECD 213 & 214): These tests determine
 the acute contact and oral LD50 values for honeybees. For the contact test, the substance is
 applied directly to the thorax of the bees. For the oral test, bees are fed a sugar solution
 containing the test substance. Mortality is assessed over 48 to 96 hours.
- Earthworm Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida) in artificial soil over a 14-day period, determining the LC50.
- Earthworm Reproduction Test (OECD 222): This chronic test assesses the effects of a substance on the reproductive output (number of juveniles) of earthworms over an 8-week period to determine the NOEC.
- Soil Microorganisms: Nitrogen and Carbon Transformation Tests (OECD 216 & 217): These
 tests assess the long-term effects of a substance on the nitrogen and carbon transformation
 activities of soil microorganisms. The rate of nitrate formation (nitrification) and carbon
 dioxide evolution (respiration) are measured over a period of 28 days or more.

Mode of Action and Signaling Pathways

Diclomezine's primary mode of action in target fungi is the inhibition of septum formation and mycelial growth[1]. This action disrupts the normal cell division process in fungi. The specific biochemical pathways affected in non-target organisms are not well-documented in publicly available literature. However, based on its general mechanism, a logical workflow for assessing its environmental risk can be proposed.





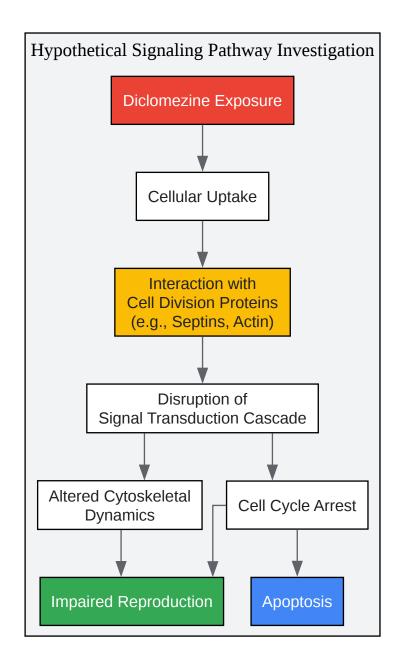
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Environmental Risk Assessment Workflow for **Diclomezine**.

The above diagram illustrates a generalized workflow for the environmental risk assessment of **Diclomezine**. It begins with the application of the fungicide and its subsequent distribution into various environmental compartments. This leads to the exposure of non-target aquatic and terrestrial organisms, as well as soil microorganisms. The toxicological effects on these organisms are then assessed, and the data is used to characterize the overall environmental risk.

The following diagram illustrates a hypothetical signaling pathway that could be investigated in non-target organisms to understand potential sublethal effects of **Diclomezine**. Given its mode of action in fungi, investigating pathways related to cell cycle and cytoskeletal organization would be a logical starting point.





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Hypothetical Signaling Pathway for **Diclomezine** Effects.

This diagram proposes a potential mechanism where **Diclomezine**, after entering the cells of a non-target organism, could interact with proteins involved in cell division, such as septins or actin. This interaction could disrupt signaling cascades that regulate the cytoskeleton and the cell cycle, potentially leading to cell cycle arrest, apoptosis (programmed cell death), and ultimately, impaired reproduction at the organismal level. Further research is needed to validate these hypothetical pathways in non-target species.



Conclusion

The available data indicates that **Diclomezine** generally poses a low acute risk to fish, aquatic invertebrates, and birds. However, it is classified as moderately toxic to honeybees on an acute oral basis. Significant data gaps remain, particularly concerning the chronic toxicity of **Diclomezine** to aquatic invertebrates and earthworms. Furthermore, while the primary mode of action in target fungi is understood, the specific biochemical and signaling pathways affected in non-target organisms require further investigation to fully characterize the potential for sublethal effects. A comprehensive environmental risk assessment should consider these data gaps and the potential for adverse effects on sensitive non-target populations.

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References

- 1. Diclomezine (Ref: F-850) [sitem.herts.ac.uk]
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